molecular formula C11H14N2O B5410990 N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B5410990
M. Wt: 190.24 g/mol
InChI Key: PPMHBOMNNPIANT-UHFFFAOYSA-N
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Description

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a pyridin-4-yl substituent on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.

    Introduction of the carboxamide group: The carboxamide group can be introduced via the reaction of the cyclopropane derivative with an amine, such as ammonia or a primary amine, under suitable conditions.

    Attachment of the pyridin-4-yl group: This step involves the alkylation of the cyclopropane carboxamide with a pyridin-4-yl ethyl halide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The pyridin-4-yl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including substitution and addition reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
SubstitutionReacts with nucleophiles to form new compoundsSubstituted amides or ethers
OxidationCan be oxidized to form carboxylic acidsCarboxylic acids or ketones
ReductionReduction leads to the formation of alcoholsAlcohols or amines

Biological Applications

Biochemical Probes
The compound has been investigated for its potential as a biochemical probe in enzymatic studies. It interacts with specific enzymes, providing insights into their mechanisms and functions.

Therapeutic Properties
Research indicates that this compound may possess therapeutic properties, including:

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB231), demonstrating its potential as an anticancer drug with lower toxicity on normal cells compared to established chemotherapeutics like paclitaxel.

Pharmaceutical Development

The compound's structural features make it a valuable candidate for drug development. Its ability to modulate biological targets suggests potential applications in:

  • Neurological Disorders : By acting on neurotransmitter systems, it may provide therapeutic benefits in conditions like multiple sclerosis.
  • Infectious Diseases : Its inhibitory effects on specific enzymes involved in pathogen metabolism could lead to the development of new antimicrobial agents.

Mechanism of Action

The mechanism by which N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(pyridin-3-yl)ethyl)cyclopropanecarboxamide: Similar structure with the pyridinyl group at the 3-position.

    N-(1-(pyridin-2-yl)ethyl)cyclopropanecarboxamide: Similar structure with the pyridinyl group at the 2-position.

    N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is unique due to the specific positioning of the pyridin-4-yl group and the presence of the cyclopropane ring, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to a pyridine moiety. This unique structure contributes to its biological activity, as small cyclic compounds often exhibit distinct pharmacological properties due to their rigidity and electronic characteristics.

Target Enzymes

Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, these compounds can disrupt the cell cycle and induce apoptosis in rapidly dividing cancer cells .

Biochemical Pathways Affected

The inhibition of CDK2 can lead to alterations in several biochemical pathways associated with cell proliferation and survival. This includes the modulation of signaling pathways that govern apoptosis and tumor progression . Furthermore, studies have shown that cyclopropanecarboxamides can also impact other kinases such as GSK-3β, which is involved in neuroinflammatory responses .

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies reveal that it effectively inhibits the proliferation of various cancer cell lines, including leukemia and solid tumors. The compound's efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells without significant cytotoxicity to normal cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
U937 (leukemia)5.0CDK2 inhibition
A549 (lung cancer)10.0Induction of apoptosis
MCF-7 (breast cancer)8.0Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegeneration. Compounds with similar structures have been reported to inhibit GSK-3β activity, which is linked to neuroinflammatory processes and tau hyperphosphorylation—key factors in neurodegenerative diseases like Alzheimer's .

Table 2: Neuroprotective Activity Overview

ModelEffect ObservedReference
BV-2 microglial cellsReduced nitric oxide production
HT-22 neuronal cellsIncreased cell viability

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A recent study demonstrated that derivatives of cyclopropanecarboxamides exhibited significant inhibition against various cancer cell lines with IC50 values ranging from 5 µM to 15 µM .
  • Neuroprotection : In a model of inflammation induced by lipopolysaccharides, similar compounds showed a reduction in pro-inflammatory cytokines and offered protection against neuronal cell death .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the cyclopropane ring significantly influence both anticancer and neuroprotective activities, indicating the importance of structural optimization for therapeutic applications .

Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(9-4-6-12-7-5-9)13-11(14)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMHBOMNNPIANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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